molecular formula C8H7BF3KO2 B12816295 Potassium trifluoro(4-methoxybenzoyl)borate

Potassium trifluoro(4-methoxybenzoyl)borate

Cat. No.: B12816295
M. Wt: 242.05 g/mol
InChI Key: AVCOEQRLFQZCBU-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-methoxybenzoyl)borate is an organoboron compound that has gained significant attention in recent years due to its unique properties and versatile applications. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability, ease of handling, and reactivity in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-methoxybenzoyl)borate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The product is then purified through recrystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-methoxybenzoyl)borate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which potassium trifluoro(4-methoxybenzoyl)borate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. The trifluoroborate group acts as a stable, yet reactive, moiety that can participate in various transformations. In cross-coupling reactions, it serves as a source of the aryl group, which is transferred to the palladium catalyst and subsequently to the coupling partner .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(4-methoxyphenyl)borate
  • Potassium trifluoro(4-methylbenzoyl)borate
  • Potassium trifluoro(4-chlorobenzoyl)borate

Uniqueness

Potassium trifluoro(4-methoxybenzoyl)borate is unique due to its specific functional groups, which confer distinct reactivity and stability. Compared to other potassium organotrifluoroborates, it offers enhanced performance in certain cross-coupling reactions, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C8H7BF3KO2

Molecular Weight

242.05 g/mol

IUPAC Name

potassium;trifluoro-(4-methoxybenzoyl)boranuide

InChI

InChI=1S/C8H7BF3O2.K/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5H,1H3;/q-1;+1

InChI Key

AVCOEQRLFQZCBU-UHFFFAOYSA-N

Canonical SMILES

[B-](C(=O)C1=CC=C(C=C1)OC)(F)(F)F.[K+]

Origin of Product

United States

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